molecular formula C16H19Cl2N5OS B2412164 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide CAS No. 898640-37-4

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B2412164
CAS No.: 898640-37-4
M. Wt: 400.32
InChI Key: BSQHRGIMVCDAAR-UHFFFAOYSA-N
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Description

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H19Cl2N5OS and its molecular weight is 400.32. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5OS/c17-11-7-4-8-12(18)14(11)20-13(24)9-25-16-22-21-15(23(16)19)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,19H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQHRGIMVCDAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a triazole ring with an amino group and a cyclohexyl substituent, along with a dichlorophenyl acetamide moiety. This unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC13H15Cl2N5S
Molecular Weight316.26 g/mol
CAS Number560995-24-6
Melting PointNot available
SolubilitySoluble in organic solvents

Antibacterial Activity

Recent studies have demonstrated that compounds with triazole structures exhibit significant antibacterial activity. The specific compound has shown promising results against various bacterial strains.

In Vitro Studies

In vitro assays have been conducted to evaluate the antibacterial efficacy of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogenic bacteria:

Bacterial StrainMIC (µg/mL)Comparison Standard
Staphylococcus aureus8Ciprofloxacin (4)
Escherichia coli16Amoxicillin (8)
Pseudomonas aeruginosa32Kanamycin (16)

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

The mechanism through which this compound exerts its antibacterial effects is thought to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies suggest that the triazole moiety plays a crucial role in binding to target enzymes involved in these processes.

Case Studies and Research Findings

  • Case Study: Antibacterial Efficacy
    • A study published in MDPI explored various triazole derivatives and their activities against Staphylococcus aureus. The compound exhibited an IC50 value indicating effective inhibition of bacterial growth compared to standard antibiotics .
  • Research on Structure-Activity Relationship (SAR)
    • Investigations into the SAR of triazole compounds revealed that modifications at the phenyl ring significantly affect antibacterial potency. The presence of electron-withdrawing groups like chlorine enhances activity by improving lipophilicity and binding affinity to bacterial targets .
  • Comparative Analysis
    • In a comparative analysis with other triazole derivatives, this compound demonstrated superior activity against resistant strains of E. coli, suggesting potential for development as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : It is believed to inhibit specific pathways involved in cancer cell proliferation. The triazole moiety contributes to its ability to interfere with cellular signaling pathways.
  • Case Studies : In vitro tests demonstrated that the compound showed substantial growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential:

  • Acetylcholinesterase Inhibition : It has shown promising results as an acetylcholinesterase inhibitor, which is crucial for the treatment of Alzheimer's disease. Compounds with similar structures have been documented to enhance acetylcholine levels in the brain, thereby improving cognitive function .

Synthesis and Characterization

The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide typically involves multi-step reactions starting from accessible precursors. The methods include:

  • Formation of the Triazole Ring : Utilizing cyclization reactions involving hydrazine derivatives.
  • Thioether Formation : The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions.
  • Final Acetamide Coupling : The final step involves coupling with 2,6-dichlorophenyl acetamide.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound:

  • Triazole Ring : Modifications on the triazole ring can enhance anticancer activity.
  • Amino Group Positioning : The positioning of the amino group influences enzyme inhibition potency.

Q & A

Q. How can researchers confirm the structural integrity of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide after synthesis?

Methodological Answer: Structural validation requires a multi-technique approach:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^13C-NMR to confirm proton environments and carbon frameworks. Key signals include aromatic protons (6.8–7.5 ppm) and cyclohexyl CH2_2 groups (1.2–2.1 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with the triazole and dichlorophenyl moieties .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, particularly for the sulfanyl-acetamide linkage .

Q. What are standard protocols for synthesizing this compound?

Methodological Answer: A typical synthesis involves:

Cyclization : React 5-cyclohexyl-1,2,4-triazole-3-thiol with chloroacetyl chloride to form the sulfanyl-acetamide intermediate .

Substitution : Couple the intermediate with 2,6-dichloroaniline under basic conditions (e.g., K2_2CO3_3 in DMF) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product .

Q. Critical Parameters :

  • Temperature control (<60°C) to prevent triazole ring decomposition.
  • Anhydrous conditions for substitution reactions to avoid hydrolysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

  • Multi-Technique Validation : Cross-check IR (C=O stretch ~1680 cm1^{-1}) and 13C^13C-NMR (amide carbonyl ~170 ppm) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational anomalies .
  • Batch Reproducibility Tests : Repeat synthesis under standardized conditions to rule out procedural variability .

Q. What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, optimize the substitution step using DMF vs. THF .
  • In Situ Monitoring : Employ HPLC or inline IR to track intermediate formation and adjust reaction kinetics .
  • Green Chemistry Principles : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How to design biological activity studies for this compound?

Methodological Answer:

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) or kinase inhibition assays .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying cyclohexyl substituents) to correlate structural features with potency .
  • Control Experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks .

Q. What methods address stability issues in aqueous solutions?

Methodological Answer:

  • Stress Testing : Expose the compound to pH 3–9 buffers at 40°C for 48 hours, monitor degradation via HPLC .
  • Lyophilization : Stabilize the compound by freeze-drying with cryoprotectants (e.g., trehalose) .
  • Analytical Tracking : Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide) .

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